4-Amino-5-bromopyridine-2-carboxylic acid
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Description
“4-Amino-5-bromopyridine-2-carboxylic acid” is a brominated aromatic amine reagent . It is used for labeling of model reducing-end oligosaccharides via reductive amination .
Molecular Structure Analysis
The molecular structure of “4-Amino-5-bromopyridine-2-carboxylic acid” can be analyzed using quantum chemical studies at DFT [B3LYP (Becke’s three-parameter (B3) exchange in conjunction with the Lee–Yang-Parr’s (LYP) correlation functional) method with B3LYP/6-311 ++G (d, p), basis set using Gaussian 09 program .Scientific Research Applications
Organic Electronics and Charge-Transfer Complexes
Specific Scientific Field
Organic electronics and charge-transfer complexes.
Summary of Application
In recent years, organic electron donor–acceptor or charge-transfer complexes (CT) have garnered significant attention due to their potential applications in various fields. These include optical signal processing, color displays, frequency conversion, photonics, laser remote sensing, organic superconductors, molecular electronics, electro-optical amplitude modulation, high-density optical data storage, ultra-compact lasers, optical switching, optical parametric generation, and bio-photonics .
Experimental Procedures
Researchers investigate the interaction between 4-Amino-5-bromopyridine-2-carboxylic acid and other compounds to form charge-transfer complexes. They synthesize these complexes and characterize their optical and electronic properties. Techniques such as UV-Vis spectroscopy, X-ray crystallography, and computational modeling are commonly employed.
Results and Outcomes
The formation of charge-transfer complexes leads to altered electronic properties, such as changes in absorption and emission spectra. Researchers quantify these effects and study the resulting materials’ suitability for specific applications. For instance, they may assess the complex’s conductivity, stability, and photoluminescence properties.
Organic Synthesis
Specific Scientific Field
Organic synthesis.
Summary of Application
4-Amino-5-bromopyridine-2-carboxylic acid serves as an essential raw material and intermediate in organic synthesis. It finds applications in agrochemicals, pharmaceuticals, and dyestuff production .
Experimental Procedures
Chemists use this compound as a building block to synthesize more complex molecules. Reactions involving substitution, coupling, or functional group transformations are common. Techniques such as NMR spectroscopy and mass spectrometry help confirm the desired product’s structure.
Results and Outcomes
The successful synthesis of target molecules demonstrates the compound’s utility as a versatile starting material. Researchers optimize reaction conditions to achieve high yields and purity.
Labeling of Oligosaccharides
Specific Scientific Field
Biochemistry and glycobiology.
Summary of Application
2-Amino-5-bromopyridine is a brominated aromatic amine reagent used for labeling model reducing-end oligosaccharides via reductive amination .
Experimental Procedures
Researchers react 2-Amino-5-bromopyridine with oligosaccharides containing reducing ends. The reductive amination process introduces the labeled compound onto the sugar molecules. Analytical techniques like HPLC and mass spectrometry verify successful labeling.
Results and Outcomes
Labeled oligosaccharides facilitate studies on glycan structures, interactions, and biological functions. Researchers can track these modified sugars in cells, tissues, and organisms.
Crystallography Studies
Specific Scientific Field
Crystallography and solid-state chemistry.
Summary of Application
2-Amino-5-bromopyridine is used to study hydrogen-bonding patterns in cocrystals. For example, the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal provides insights into molecular interactions .
properties
IUPAC Name |
4-amino-5-bromopyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-3-2-9-5(6(10)11)1-4(3)8/h1-2H,(H2,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUNMLWXXVKEDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-bromopyridine-2-carboxylic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.